

ST1936: A Technical Guide for Investigating the Serotonergic System

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936, chemically known as 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a valuable pharmacological tool for elucidating the complex roles of the serotonergic system in neural function and disease. While primarily characterized as a potent and selective agonist for the serotonin 6 (5-HT6) receptor, its broader receptor interaction profile, including modest affinity for the 5-HT1A receptor, allows for a multifaceted investigation of serotonin-mediated signaling pathways. This guide provides a comprehensive overview of **ST1936**, its pharmacological properties, and detailed experimental protocols for its application in serotonergic system research, with a particular focus on its interactions with both the 5-HT6 and 5-HT1A receptors.

Pharmacological Profile of ST1936

ST1936 exhibits a high affinity for the human 5-HT6 receptor, with a reported Ki value of 13 nM. [1] Its selectivity for the 5-HT6 receptor is notable, though it does display measurable affinity for other serotonin receptor subtypes, including 5-HT7 and 5-HT2B, as well as for the α 2-adrenergic receptor.[1] The compound's interaction with the 5-HT1A receptor is characterized by a lower affinity compared to its primary target.

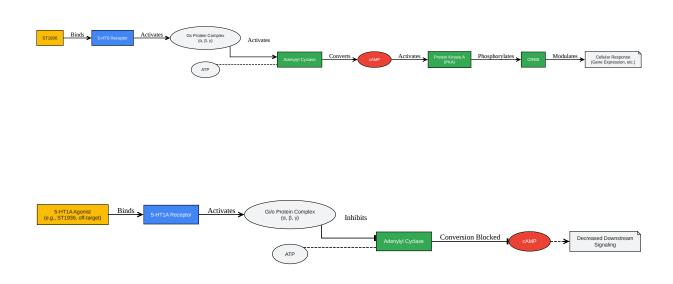
Quantitative Data: Receptor Binding Affinities of ST1936



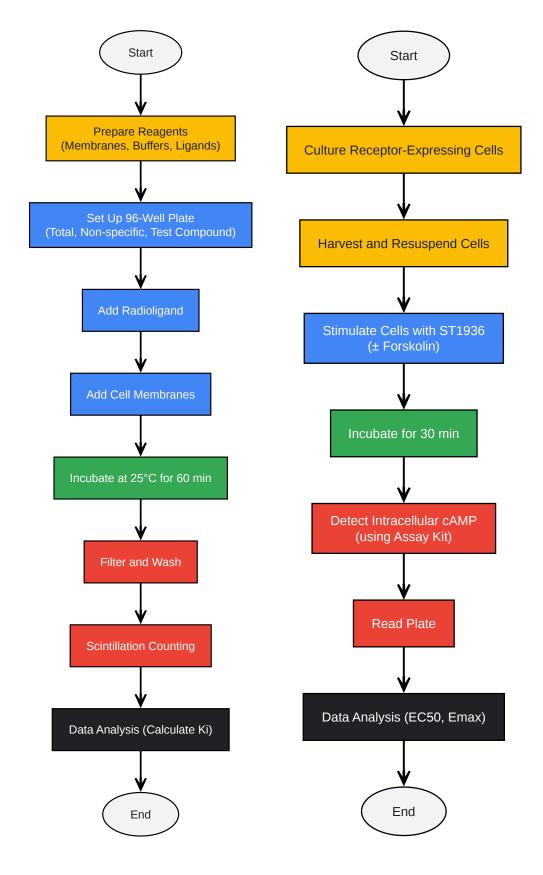
Receptor Subtype	Ki (nM)	Species	Reference
Human 5-HT6	13	Human	[1]
Human 5-HT7	168	Human	[1]
Human 5-HT2B	245	Human	[1]
Human α2-adrenergic	300	Human	
Rat α2-adrenergic	300	Rat	_

Signaling Pathways 5-HT6 Receptor Signaling

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of downstream cellular processes, including gene expression and neuronal excitability.







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References

- 1. medchemexpress.com [medchemexpress.com]
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